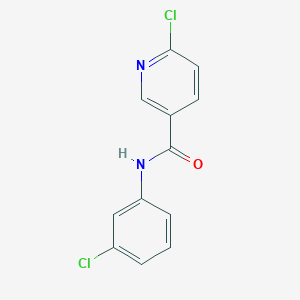![molecular formula C22H22N2O3S B2975171 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941920-29-2](/img/structure/B2975171.png)
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide, are significant in the development of various therapeutic agents. These compounds are utilized in a wide range of medical applications due to their bacteriostatic properties against bacterial infections. Beyond their traditional role as antibiotics, sulfonamides have expanded their utility into areas such as antiviral therapies, including HIV protease inhibitors like amprenavir, anticancer agents, and treatments for Alzheimer’s disease. The structural diversity of sulfonamides has led to their incorporation in drugs targeting conditions like cancer, glaucoma, inflammation, and dandruff, highlighting their importance in contemporary medicinal chemistry (Gulcin & Taslimi, 2018).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide compounds, closely related to the core structure of this compound, demonstrate a broad spectrum of medicinal applications. These nitrogen-containing aromatic heterocycles exhibit extensive potential in treating various diseases due to their ability to interact with biological molecules via noncovalent bonds. Their applications include anticancer, antibacterial, antifungal, and antiviral therapies. Certain naphthalimide derivatives have entered clinical trials for cancer treatment, indicating the expanding role of these compounds in medicinal chemistry. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, underscoring their versatility in biological research and pharmaceutical development (Huo-Hui Gong et al., 2016).
Environmental and Health Implications of Sulfonamides
The presence of sulfonamides in the environment, stemming from their widespread use in healthcare and veterinary medicine, has raised concerns regarding their impact on human health and ecosystems. Research indicates that sulfonamides, due to their persistence in the environment, contribute to microbial resistance and pose potential hazards to human health. This highlights the need for understanding the environmental fate of these compounds and developing strategies for mitigating their adverse effects (Baran et al., 2011).
Sulfonamides in Water Treatment and Environmental Remediation
The removal of naphthalene and related sulfonamide compounds from water sources is critical for environmental health. Adsorption techniques, utilizing various materials such as activated carbons and graphene derivatives, have been explored for their efficacy in removing these pollutants from aqueous solutions. The modification of adsorbents has shown promise in enhancing the removal efficiency, suggesting a path forward for addressing the challenges posed by sulfonamides in water systems (Alshabib, 2021).
作用機序
Target of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in thrombin generation and blood clot formation, making it a primary target for anticoagulant drugs .
Mode of Action
This compound acts as a competitive inhibitor of FXa, binding in the active site of the enzyme . It produces a rapid onset of inhibition of FXa, inhibiting free as well as prothrombinase- and clot-bound FXa activity in vitro . This compound also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .
Biochemical Pathways
By inhibiting FXa, this compound reduces thrombin generation, indirectly inhibiting platelet aggregation . This disruption of the coagulation cascade results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of this compound in humans, it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation and, consequently, platelet aggregation . This results in dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
特性
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRKTNQQVPUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
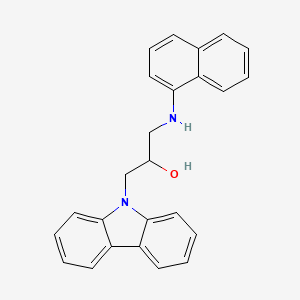

![5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine](/img/structure/B2975090.png)
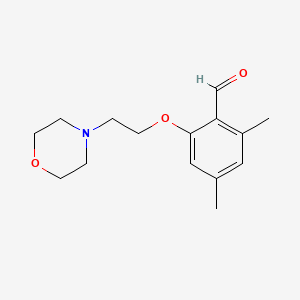


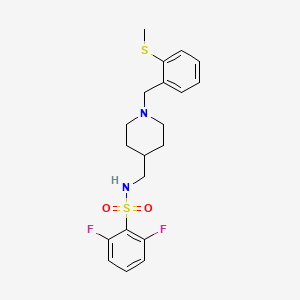

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)
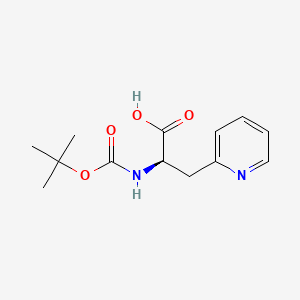

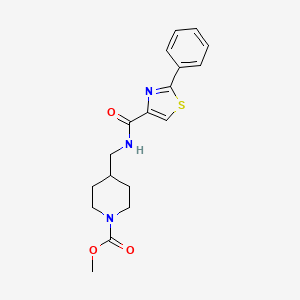
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)
